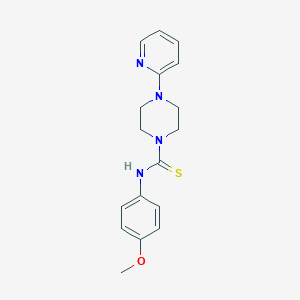

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide typically involves the reaction of 4-methoxyaniline with 2-chloropyridine in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and carbon disulfide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

- N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxylate

- N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioate

Uniqueness

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is unique due to the presence of both a methoxyphenyl group and a pyridinyl group on the piperazine ring, which imparts distinct chemical and biological properties

Actividad Biológica

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies, highlighting the compound's significance in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C17H20N4O2

- Molecular Weight : 312.37 g/mol

- InChIKey : DGQDIMPZWSLLHJ-UHFFFAOYSA-N

- Exact Mass : 312.158626 g/mol

These properties indicate a complex structure that may interact with various biological targets, particularly in the central nervous system.

Research has indicated that this compound exhibits significant activity on serotonin receptors, particularly the 5-HT1A receptor subtype. This receptor is crucial for modulating mood and anxiety. The compound has been shown to act as a competitive antagonist at these receptors, influencing serotonin turnover and neuronal firing rates.

- 5-HT1A Receptor Antagonism : Studies have demonstrated that this compound can antagonize the effects of agonists like 8-OH-DPAT, which is known to reduce serotonin turnover in the hippocampus. The inhibition of hypothermic responses induced by such agonists suggests a role in modulating serotonergic activity (PubMed ).

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant-like Effects : By modulating serotonin levels, the compound may exhibit antidepressant properties.

- Anxiolytic Properties : Its ability to influence serotonin signaling could also contribute to anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

Study Overview

-

Study on Serotonin Turnover :

- Objective : To assess the impact of this compound on serotonin turnover.

- Methodology : Rat models were used to measure changes in the 5-HIAA/5-HT ratio post-administration of the compound.

- Findings : The compound significantly antagonized reductions in this ratio induced by serotonin agonists, indicating enhanced serotonergic activity (PubMed ).

-

Behavioral Assessment :

- Objective : Investigate behavioral changes associated with administration.

- Methodology : Behavioral assays were conducted to evaluate hypothermia and forepaw treading in response to serotonergic stimulation.

- Results : The compound displayed dose-dependent antagonism of hypothermia and forepaw treading induced by 8-OH-DPAT (ID50 values around 3-5 mg/kg) (PubMed ).

Data Summary

| Study | Objective | Key Findings |

|---|---|---|

| Serotonin Turnover | Assess impact on 5-HIAA/5-HT ratio | Significant antagonism observed |

| Behavioral Assessment | Evaluate behavioral changes | Dose-dependent antagonism of hypothermia |

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABGTKGMPVWNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.